

# A Comprehensive Technical Guide to the Chemical Structure of D(+)-Raffinose Pentahydrate

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## Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and properties of **D(+)-Raffinose pentahydrate**. The information is curated for professionals in research and development who require a precise understanding of this complex carbohydrate for applications ranging from cell culture to drug formulation.

## Introduction

D(+)-Raffinose is a naturally occurring trisaccharide found in a wide variety of plants, including beans, cabbage, broccoli, and whole grains.<sup>[1][2][3]</sup> As a member of the raffinose family of oligosaccharides (RFOs), it plays roles in carbohydrate storage and transport within plants.<sup>[1]</sup> **D(+)-Raffinose pentahydrate** is the hydrated crystalline form of this sugar, incorporating five molecules of water into its structure.<sup>[4][5]</sup> It is composed of three monosaccharide units: galactose, glucose, and fructose.<sup>[6][7][8][9]</sup>

## Chemical Structure Elucidation

The precise arrangement of the monosaccharide units and the nature of the linkages between them define the chemical identity of raffinose.

## Monosaccharide Composition

Upon complete acid hydrolysis, D(+)-Raffinose yields one mole each of D-galactose, D-glucose, and D-fructose.[4][10] This composition makes it a trisaccharide, a class of oligosaccharides.[1][11][12]

## Glycosidic Linkages

The three monosaccharide units in raffinose are covalently joined by two specific glycosidic bonds:

- An  $\alpha$ -1,6 glycosidic bond connects the anomeric carbon (C1) of  $\alpha$ -D-galactose to the C6 hydroxyl group of  $\alpha$ -D-glucose.[6][11][13][14]
- An  $\alpha$ -1,2 glycosidic bond links the anomeric carbon (C1) of  $\alpha$ -D-glucose to the anomeric carbon (C2) of  $\beta$ -D-fructose.[6][11][13]

This structure can be understood as a galactose unit attached to a sucrose molecule (glucose-fructose).[13][14] The systematic IUPAC name for raffinose is  $\alpha$ -D-galactopyranosyl-(1  $\rightarrow$  6)- $\alpha$ -D-glucopyranosyl-(1  $\rightarrow$  2)- $\beta$ -D-fructofuranoside.[6][13]

## Physicochemical Properties

The quantitative properties of **D(+)-Raffinose pentahydrate** and its anhydrous form are summarized below. These data are critical for experimental design and application in various scientific contexts.

Property	D(+)-Raffinose Pentahydrate	D(+)-Raffinose (Anhydrous)
Appearance	White crystalline powder[8][10]	-
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>16</sub> ·5H <sub>2</sub> O (or C <sub>18</sub> H <sub>42</sub> O <sub>21</sub> )[4][5][15][16]	C <sub>18</sub> H <sub>32</sub> O <sub>16</sub> [1][17]
Molecular Weight	594.51 g/mol [5][15]	504.4 g/mol [13]
Melting Point	78-82 °C[8][10][15]	132-135 °C[10]
Solubility	Soluble in water[15]	-
Specific Rotation [α] <sub>D</sub>	+105° (c=10% in H <sub>2</sub> O at 20°C)	+124° (c=10 in H <sub>2</sub> O)[10]
CAS Number	17629-30-0[4][5]	512-69-6[6][10]

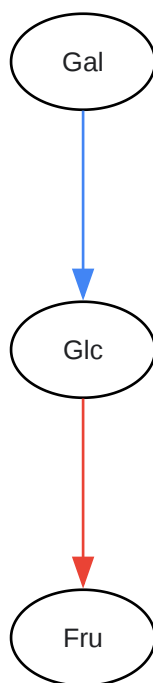
## Chemical and Enzymatic Hydrolysis

The glycosidic bonds in raffinose can be cleaved through hydrolysis, yielding smaller sugar units. The products of this reaction depend on the method used.

- Acid Hydrolysis: Complete hydrolysis with acid breaks both glycosidic bonds, releasing the constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[4][10]
- Enzymatic Hydrolysis: The enzyme α-galactosidase, which is not present in the human digestive tract, specifically cleaves the α-1,6 linkage between galactose and glucose.[3][13]  
This enzymatic action results in the production of D-galactose and sucrose.[1][3][10]

## Visualized Structures and Pathways

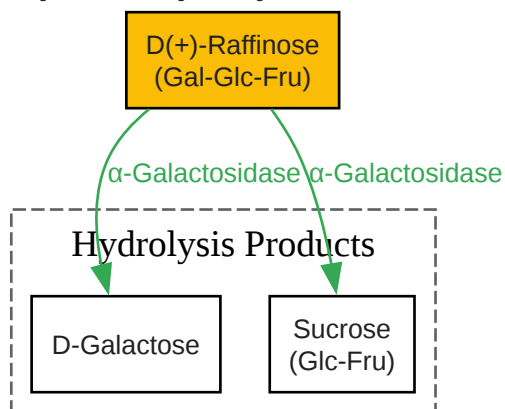
Diagrams are provided below to illustrate the chemical structure and hydrolysis pathway of D(+)-Raffinose.



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Caption: Monosaccharide units and linkages in D(+)-Raffinose.

#### Enzymatic Hydrolysis of Raffinose



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Caption: Enzymatic hydrolysis of D(+)-Raffinose by  $\alpha$ -galactosidase.

## Methodological Considerations for Characterization

The physicochemical data presented in this guide are based on established analytical methods. While detailed, step-by-step protocols from the original literature are not provided in the search results, the fundamental principles of these key experiments are outlined below for the benefit of researchers aiming to replicate or validate these findings.

- **Melting Point Determination:** The melting point of a crystalline solid like **D(+)-Raffinose pentahydrate** is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. The sharpness of the melting range is an indicator of purity.
- **Optical Rotation Measurement:** Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter. A solution of the compound with a known concentration is prepared and placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle by which the plane of polarization is rotated is measured. The specific rotation is then calculated using the observed rotation, concentration, and path length.
- **Hydrolysis and Chromatographic Analysis:** To confirm the monosaccharide composition and linkages, hydrolysis is performed under acidic or enzymatic conditions. The resulting products are then typically separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive structural identification.

## Conclusion

**D(+)-Raffinose pentahydrate** is a well-defined trisaccharide with a specific structure composed of galactose, glucose, and fructose, linked by  $\alpha$ -1,6 and  $\alpha$ -1,2 glycosidic bonds. Its distinct chemical and physical properties, which have been thoroughly characterized, are essential for its application in scientific research and development. This guide provides the core structural and chemical information necessary for professionals working with this complex carbohydrate.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure of D(+)-Raffinose Pentahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603011#what-is-the-chemical-structure-of-d-raffinose-pentahydrate]

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